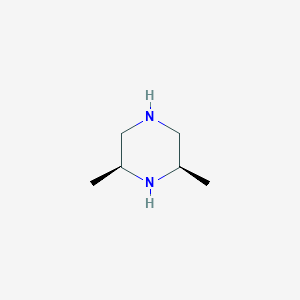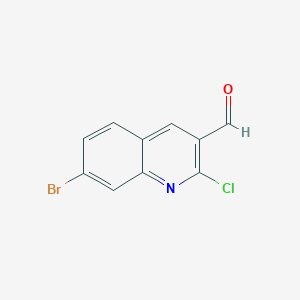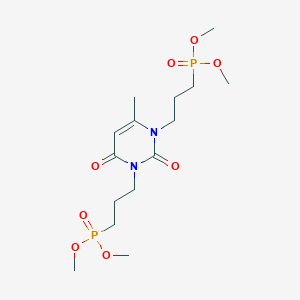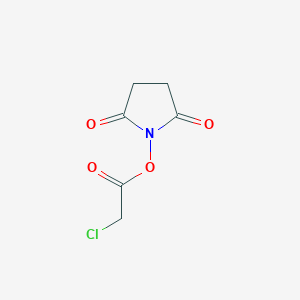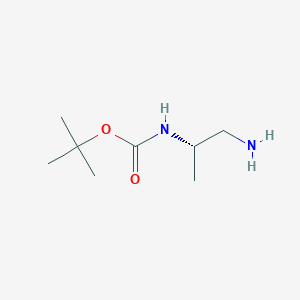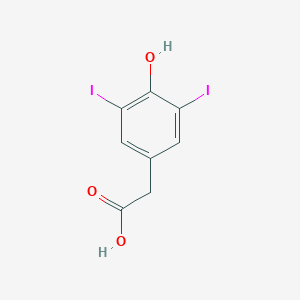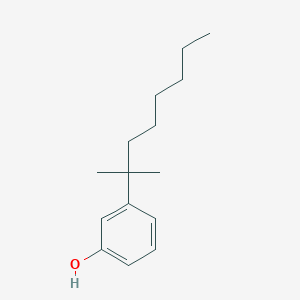
3-(2-Methyloctan-2-yl)phenol
Overview
Description
Scientific Research Applications
Environmental Science and Toxicology :
- Estrogenic Activity: A study by Katase et al. (2008) investigated branched para-nonylphenols, including 3-(2-Methyloctan-2-yl)phenol, for their estrogenic activities using a yeast estrogen screen system. They found varying levels of estrogenic activity among different isomers, providing insights into the endocrine-disrupting potential of such compounds in environmental samples.
Catalysis and Chemical Synthesis :
- Catalytic Methylation: In the field of catalysis, a study by Mathew et al. (2002) explored the catalytic methylation of phenol (a chemical reaction related to alkylphenols) with methanol using Cu-Co ferrospinel catalysts. This research can provide insights into the potential use of 3-(2-Methyloctan-2-yl)phenol in similar catalytic processes.
Theoretical Chemistry and Computational Studies :
- Electronic and Structural Analysis: Ulaş (2020) conducted a theoretical study on an alkylaminophenol compound, providing insights into its electronic and structural properties, such as bond lengths, angles, and molecular orbital energies. This type of analysis, as seen in the study by Ulaş (2020), could be applicable to understanding the properties of 3-(2-Methyloctan-2-yl)phenol.
Pharmacology and Drug Development :
- Antifungal Activity: Zhang et al. (2016) investigated the synthesis and antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, including phenol derivatives. This indicates the potential of phenol derivatives like 3-(2-Methyloctan-2-yl)phenol in developing new antifungal agents. The study can be found at Zhang et al. (2016).
Material Science :
- Synthesis of Novel Bisphenols: Schutyser et al. (2014) explored the synthesis of renewable bisphenols from bio-based chemicals, which suggests the potential of using 3-(2-Methyloctan-2-yl)phenol in the development of new materials. More details can be found in their paper Schutyser et al. (2014).
properties
IUPAC Name |
3-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDSPLBLFEXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509872 | |
| Record name | 3-(2-Methyloctan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloctan-2-yl)phenol | |
CAS RN |
70120-12-6 | |
| Record name | 3-(2-Methyloctan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
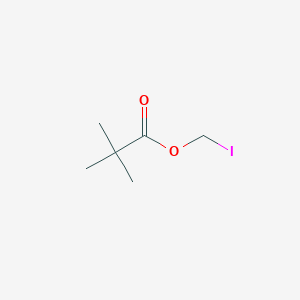
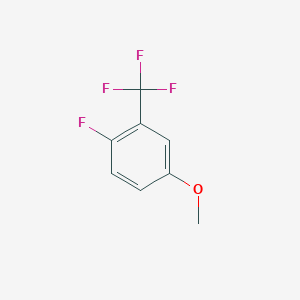
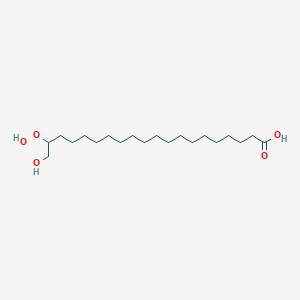
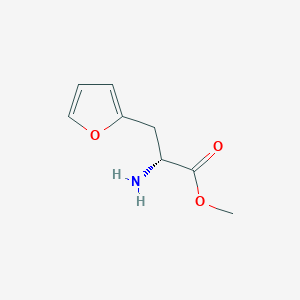
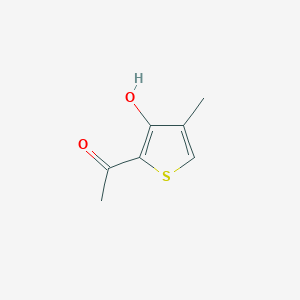
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
